molecular formula C17H9ClFN3O2S B11447803 4-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11447803
M. Wt: 373.8 g/mol
InChI Key: XTGOKGQOORLQIX-UHFFFAOYSA-N
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Description

4-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimido[2,1-b][1,3]benzothiazole core, which is a fused ring system combining pyrimidine and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Pyrimidine Ring: The benzothiazole intermediate is then reacted with a suitable pyrimidine precursor under conditions that promote cyclization to form the pyrimido[2,1-b][1,3]benzothiazole core.

    Chlorination and Fluorination:

    Amidation: The final step involves the reaction of the halogenated intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4), and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the halogenated positions.

Scientific Research Applications

4-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to the specific combination of chlorine, fluorine, and benzamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H9ClFN3O2S

Molecular Weight

373.8 g/mol

IUPAC Name

4-chloro-N-(8-fluoro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C17H9ClFN3O2S/c18-10-3-1-9(2-4-10)15(23)21-12-8-20-17-22(16(12)24)13-6-5-11(19)7-14(13)25-17/h1-8H,(H,21,23)

InChI Key

XTGOKGQOORLQIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)F)Cl

Origin of Product

United States

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